molecular formula C10H4F7NO B12837773 4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide

4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide

Katalognummer: B12837773
Molekulargewicht: 287.13 g/mol
InChI-Schlüssel: UAVGYXVRSWYGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorine atom and a perfluoropropan-2-ylidene group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. For instance, as an insecticide, it operates by allosterically inhibiting GABA-activated chloride channels in insect nerve cells, leading to overexcitation and eventual death of the insect . This mechanism highlights its potential for controlling pest populations effectively.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide stands out due to its specific fluorine and perfluoropropan-2-ylidene groups, which confer unique chemical and biological properties. Its ability to inhibit GABA-activated chloride channels distinguishes it from other insecticides with different modes of action.

Eigenschaften

Molekularformel

C10H4F7NO

Molekulargewicht

287.13 g/mol

IUPAC-Name

4-fluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide

InChI

InChI=1S/C10H4F7NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H

InChI-Schlüssel

UAVGYXVRSWYGNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.